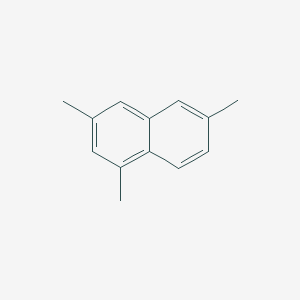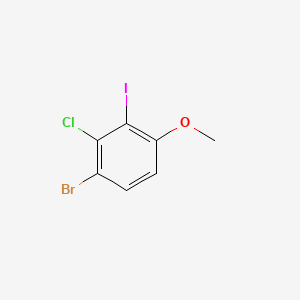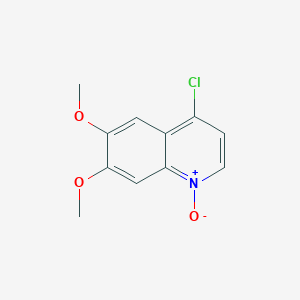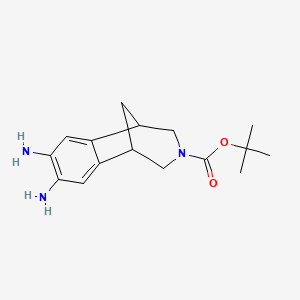
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol. This compound is an intermediate in the synthesis of various other chemical entities, including those used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 7,8-diamino-1,2,4,5-tetrahydro-1,5-methano-3H-3-benzazepine-3-carboxylic acid with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including those that act as nicotinic acetylcholine receptor partial agonists, which are used to aid in smoking cessation.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. For instance, when used as an intermediate in the synthesis of nicotinic acetylcholine receptor partial agonists, it helps modulate the receptor’s activity, leading to therapeutic effects such as smoking cessation. The pathways involved include the binding of the compound to the receptor, altering its conformation and activity.
Comparación Con Compuestos Similares
1,1-Dimethylethyldiamino-tetrahydro-methano-3H-3-benzazepine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino 2,3-hbenzazepine-2,3-dione : An impurity of Varenicline Tartrate, which is also synthesized using this compound as an intermediate.
7,8-Diamino-1,2,4,5-tetrahydro-1,5-methano-3H-3-benzazepine-3-carboxylic acid: This compound is a precursor in the synthesis of this compound.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl 4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-7-9-4-10(8-19)12-6-14(18)13(17)5-11(9)12/h5-6,9-10H,4,7-8,17-18H2,1-3H3 |
Clave InChI |
FOASJQTWMJUSJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=C(C=C23)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


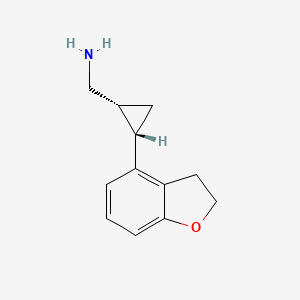
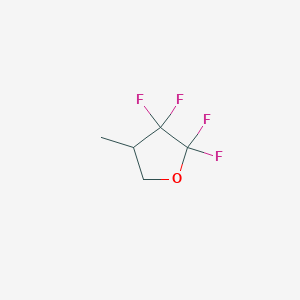
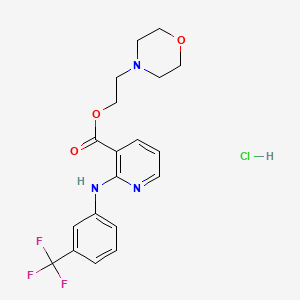
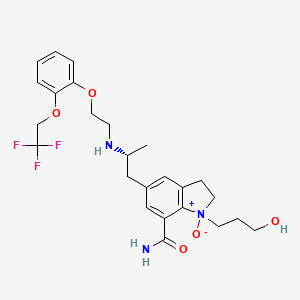

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
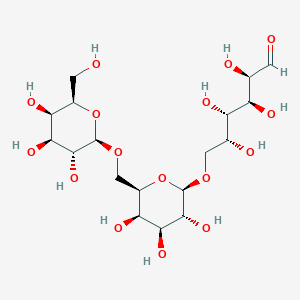
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)

